molecular formula C7H11N3 B14366747 2-[(1-Cyanoethyl)amino]butanenitrile CAS No. 93034-80-1

2-[(1-Cyanoethyl)amino]butanenitrile

Cat. No.: B14366747
CAS No.: 93034-80-1
M. Wt: 137.18 g/mol
InChI Key: UNUBPRDNRISXGO-UHFFFAOYSA-N
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Description

2-[(1-Cyanoethyl)amino]butanenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to an alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Nitriles can also be prepared by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

    From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods

Industrial production methods for 2-[(1-Cyanoethyl)amino]butanenitrile typically involve large-scale synthesis using the above-mentioned routes, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Nitriles can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: Nitriles can undergo substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Cyanoethyl)amino]butanenitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Cyanoethyl)amino]butanenitrile involves its interaction with molecular targets and pathways. For example, during reduction, the hydride nucleophile attacks the electrophilic carbon in the nitrile, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and then converted to an amine by the addition of water . The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Cyanoethyl)amino]butanenitrile is unique due to the presence of both a cyano group and an amino group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler nitriles like acetonitrile and benzonitrile. Its structure also provides opportunities for exploring new synthetic routes and applications in various fields .

Properties

CAS No.

93034-80-1

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-(1-cyanoethylamino)butanenitrile

InChI

InChI=1S/C7H11N3/c1-3-7(5-9)10-6(2)4-8/h6-7,10H,3H2,1-2H3

InChI Key

UNUBPRDNRISXGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)NC(C)C#N

Origin of Product

United States

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